molecular formula C12H10FNO3S B14535353 Pyridine, 2-[[(4-fluorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 62381-81-1

Pyridine, 2-[[(4-fluorophenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14535353
CAS No.: 62381-81-1
M. Wt: 267.28 g/mol
InChI Key: ILYZWGUKQFJZSM-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(4-fluorophenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyridine ring via a sulfonyl linkage, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(4-fluorophenyl)methyl]sulfonyl]-, 1-oxide typically involves the following steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with sodium sulfite to form 4-fluorobenzyl sulfonate.

    Coupling with Pyridine: The 4-fluorobenzyl sulfonate is then reacted with pyridine under basic conditions to form the desired sulfonyl-pyridine derivative.

    Oxidation: The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(4-fluorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Parent pyridine compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-[[(4-fluorophenyl)methyl]sulfonyl]-, 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(4-fluorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The N-oxide moiety can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide
  • Pyridine, 2-[[(4-bromophenyl)methyl]sulfonyl]-, 1-oxide
  • Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide

Uniqueness

Pyridine, 2-[[(4-fluorophenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activities compared to its chloro, bromo, and methyl analogs.

Properties

CAS No.

62381-81-1

Molecular Formula

C12H10FNO3S

Molecular Weight

267.28 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10FNO3S/c13-11-6-4-10(5-7-11)9-18(16,17)12-3-1-2-8-14(12)15/h1-8H,9H2

InChI Key

ILYZWGUKQFJZSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)(=O)CC2=CC=C(C=C2)F)[O-]

Origin of Product

United States

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